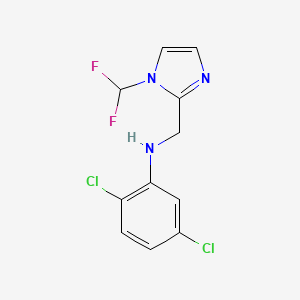
2,5-Dichloro-N-((1-(difluoromethyl)-1h-imidazol-2-yl)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-N-((1-(difluoromethyl)-1h-imidazol-2-yl)methyl)aniline is a synthetic organic compound characterized by the presence of dichloroaniline and imidazole moieties
Méthodes De Préparation
The synthesis of 2,5-Dichloro-N-((1-(difluoromethyl)-1h-imidazol-2-yl)methyl)aniline typically involves the reaction of 2,5-dichloroaniline with a difluoromethyl-imidazole derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction. Industrial production methods may involve continuous flow microreactor systems to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
2,5-Dichloro-N-((1-(difluoromethyl)-1h-imidazol-2-yl)methyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,5-Dichloro-N-((1-(difluoromethyl)-1h-imidazol-2-yl)methyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-N-((1-(difluoromethyl)-1h-imidazol-2-yl)methyl)aniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,5-Dichloro-N-((1-(difluoromethyl)-1h-imidazol-2-yl)methyl)aniline include:
2,5-Dichloroaniline: A simpler compound with similar structural features but lacking the imidazole ring.
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: Another compound with dichloroaniline moiety but different functional groups.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: A related compound with a benzamide structure.
The uniqueness of this compound lies in its combination of dichloroaniline and imidazole moieties, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H9Cl2F2N3 |
|---|---|
Poids moléculaire |
292.11 g/mol |
Nom IUPAC |
2,5-dichloro-N-[[1-(difluoromethyl)imidazol-2-yl]methyl]aniline |
InChI |
InChI=1S/C11H9Cl2F2N3/c12-7-1-2-8(13)9(5-7)17-6-10-16-3-4-18(10)11(14)15/h1-5,11,17H,6H2 |
Clé InChI |
AULRFSSQULSMLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)NCC2=NC=CN2C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
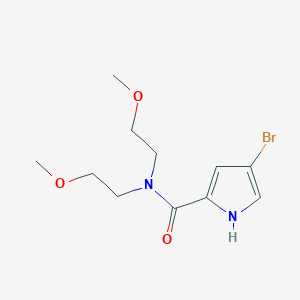
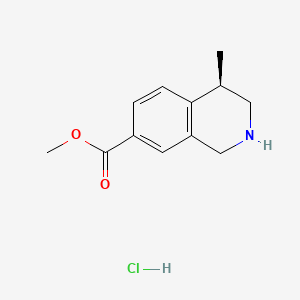
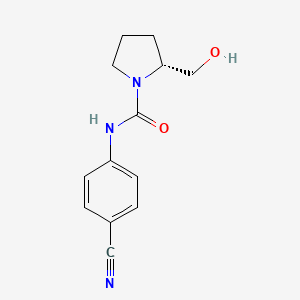
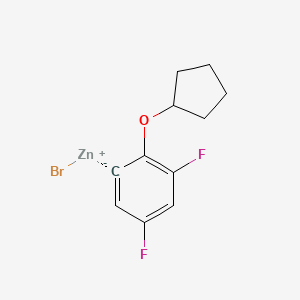
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)
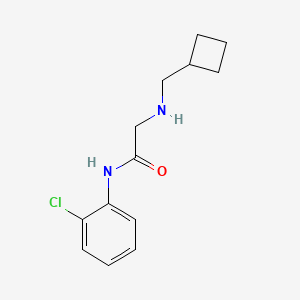
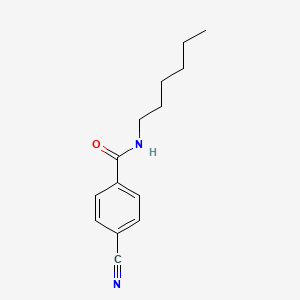
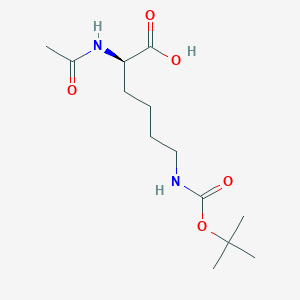
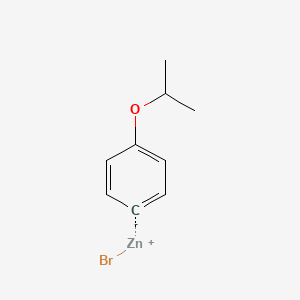
![2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B14893460.png)
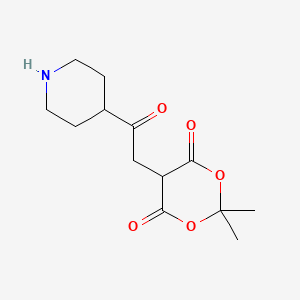
![4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)
